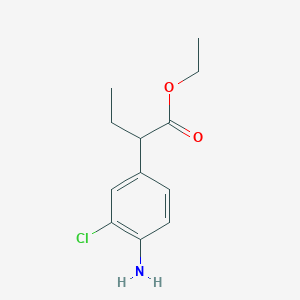
Ethyl 2-(4-amino-3-chlorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-amino-3-chlorophenyl)butanoate is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of butanoic acid and contains an amino group and a chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-3-chlorophenyl)butanoate typically involves the esterification of 2-(4-amino-3-chlorophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3-chlorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-amino-3-chlorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-3-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group may undergo hydrolysis to release the active acid form. The chlorine atom can influence the compound’s lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl 2-(4-amino-3-chlorophenyl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-amino-3-methylphenyl)butanoate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-(4-amino-3-bromophenyl)butanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(4-amino-3-fluorophenyl)butanoate: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in the presence of the chlorine atom, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 2-(4-amino-3-chlorophenyl)butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-9(12(15)16-4-2)8-5-6-11(14)10(13)7-8/h5-7,9H,3-4,14H2,1-2H3 |
InChI Key |
RNXCMVDEMPCLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)N)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















